5-Cyclopropoxy-2-iodoisonicotinic acid
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Overview
Description
5-Cyclopropoxy-2-iodoisonicotinic acid is an organic compound with the molecular formula C9H8INO3 It is characterized by the presence of a cyclopropoxy group attached to the 5th position and an iodine atom attached to the 2nd position of an isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-iodoisonicotinic acid typically involves the iodination of 5-cyclopropoxyisonicotinic acid. The iodination reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination processes using continuous flow reactors. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-iodoisonicotinic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced analogs.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized analogs, and reduced forms of this compound .
Scientific Research Applications
5-Cyclopropoxy-2-iodoisonicotinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-iodoisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxyisonicotinic acid: Lacks the iodine atom at the 2nd position.
2-Iodoisonicotinic acid: Lacks the cyclopropoxy group at the 5th position.
Isonicotinic acid: Lacks both the iodine atom and the cyclopropoxy group.
Uniqueness
5-Cyclopropoxy-2-iodoisonicotinic acid is unique due to the presence of both the cyclopropoxy group and the iodine atom, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H8INO3 |
---|---|
Molecular Weight |
305.07 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-iodopyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H8INO3/c10-8-3-6(9(12)13)7(4-11-8)14-5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI Key |
AOAMAPJNXWEPCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2C(=O)O)I |
Origin of Product |
United States |
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